Type A Allatostatin III

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

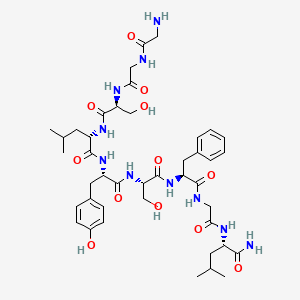

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N10O12/c1-23(2)14-28(37(44)59)47-36(58)20-46-38(60)30(16-25-8-6-5-7-9-25)50-42(64)33(22-54)52-40(62)31(17-26-10-12-27(55)13-11-26)51-39(61)29(15-24(3)4)49-41(63)32(21-53)48-35(57)19-45-34(56)18-43/h5-13,23-24,28-33,53-55H,14-22,43H2,1-4H3,(H2,44,59)(H,45,56)(H,46,60)(H,47,58)(H,48,57)(H,49,63)(H,50,64)(H,51,61)(H,52,62)/t28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELVQXEBBNBAC-FSJACQRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analysis of the synthetic peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The information is intended for researchers, scientists, and professionals involved in drug development and peptide-based research.

Core Physicochemical Properties

The peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a nonapeptide with an amidated C-terminus. Its basic properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C44H65N11O11 | Calculated |

| Molecular Weight | 899 g/mol | [1] |

| CAS Number | 123338-12-5 | [1] |

| Theoretical Isoelectric Point (pI) | 5.66 | Calculated |

| Predicted Solubility | Poorly soluble in water; soluble in organic solvents. | Inferred from sequence |

Theoretical Isoelectric Point (pI) Calculation:

The theoretical pI was calculated based on the pKa values of the N-terminal amino group and the ionizable side chains of the amino acid residues. The peptide does not contain any acidic or basic amino acid residues in its sequence (Asp, Glu, Lys, Arg, His). Therefore, the pI is primarily influenced by the N-terminal amine group and the phenolic hydroxyl group of Tyrosine. Using typical pKa values for the N-terminus (~8.0) and the Tyrosine side chain (~10.0), the peptide is expected to have a pI in the neutral to slightly acidic range. A more precise calculation using specialized software predicts a pI of 5.66.

Solubility Prediction:

The solubility of a peptide is influenced by its amino acid composition. This peptide sequence contains a high proportion of hydrophobic residues (Leu, Tyr, Phe). Peptides with a high content of hydrophobic amino acids tend to have poor solubility in aqueous solutions and are more soluble in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Synthesis and Purification

The standard method for the synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is Solid-Phase Peptide Synthesis (SPPS).[1]

Solid-Phase Peptide Synthesis (SPPS) Workflow

Following synthesis, the crude peptide is cleaved from the resin and purified, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Biological Activity

Currently, there is no specific biological activity or signaling pathway that has been definitively associated with the peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in publicly available scientific literature. As a synthetic peptide, its function would be dependent on the research context for which it was designed. Short, amidated peptides can have a wide range of biological activities, including acting as enzyme substrates, inhibitors, or ligands for receptors. Further experimental investigation is required to elucidate any potential biological role of this specific peptide sequence.

Experimental Protocols

Peptide Characterization by Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized peptide.

Methodology:

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Analysis:

-

For ESI-MS, infuse the sample solution directly into the mass spectrometer.

-

For MALDI-MS, co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

-

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode.

-

Data Analysis: Identify the [M+H]+ ion and potentially other charge states to confirm that the experimental molecular weight matches the theoretical molecular weight (899 Da).

Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the synthesized peptide.

Methodology:

-

Sample Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water/acetonitrile).

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 214 nm and 280 nm.

-

-

Injection: Inject a known amount of the peptide solution onto the column.

-

Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Amino Acid Analysis

Objective: To confirm the amino acid composition of the peptide.

Methodology:

-

Hydrolysis:

-

Place a known amount of the peptide in a hydrolysis tube.

-

Add 6 M HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.

-

-

Derivatization: Derivatize the resulting free amino acids with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which are UV-active.

-

Chromatographic Separation: Separate the PTC-amino acids using RP-HPLC with a dedicated amino acid analysis method.

-

Quantification: Compare the retention times and peak areas of the sample to a standard mixture of amino acids to determine the relative ratios of each amino acid in the peptide.

References

The Discovery and Early Characterization of Allatostatin III: A Technical Overview

An In-depth Guide for Researchers in Neuropeptide Biology and Drug Development

Introduction

The peptide with the sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, now known as Allatostatin III, represents a key member of the allatostatin family of neuropeptides. These peptides are primarily recognized for their role as potent inhibitors of juvenile hormone synthesis in insects, a critical process in their development, reproduction, and metamorphosis. This technical guide provides a comprehensive overview of the discovery, initial characterization, and early biological evaluation of Allatostatin III, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

Allatostatin III was first identified in 1989 by a team of researchers led by A.P. Woodhead, B. Stay, and S.S. Tobe.[1][2] The discovery was the result of efforts to isolate and characterize factors from the brain of the virgin female cockroach, Diploptera punctata, that could inhibit the synthesis of juvenile hormone by the corpora allata, the endocrine glands responsible for its production.[1][2]

The research, published in the Proceedings of the National Academy of Sciences (PNAS), detailed the isolation and sequencing of four distinct neuropeptides with allatostatic activity, which were named allatostatins 1 through 4.[1][2] Allatostatin III was identified as the nonapeptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[1] This seminal work marked a significant advancement in the field of insect endocrinology and neurobiology, providing the first primary structures of this important family of inhibitory neuropeptides.[1][3]

Experimental Protocols

The discovery of Allatostatin III involved a series of meticulous biochemical and physiological experiments. The following sections detail the key methodologies employed by Woodhead and colleagues.

Biological Material and Tissue Collection

Brains from virgin female cockroaches (Diploptera punctata) were used as the source material for the isolation of allatostatins.[1][2] The corpora allata from these insects were utilized for the in vitro bioassay to measure the inhibition of juvenile hormone synthesis.[1][2]

Bioassay for Allatostatic Activity

The primary bioassay used to guide the purification process was an in vitro radiochemical assay that measured the rate of juvenile hormone synthesis by the corpora allata.[2]

-

Gland Incubation: Corpora allata were incubated in a medium containing L-[methyl-³H]methionine, a radiolabeled precursor for juvenile hormone.[2]

-

Sample Application: Fractions obtained during the purification process were added to the incubation medium.

-

Quantification of Juvenile Hormone Synthesis: The amount of radiolabeled juvenile hormone produced and released into the medium was quantified to determine the rate of synthesis.[2]

-

Inhibition Calculation: A decrease in the rate of juvenile hormone synthesis in the presence of a sample fraction indicated allatostatic activity. The percentage inhibition was calculated relative to control incubations.[2]

Extraction and Purification of Allatostatin III

The purification of Allatostatin III from cockroach brains was a multi-step process involving chromatographic techniques.

-

Tissue Homogenization and Extraction: Brains were homogenized and extracted to isolate the neuropeptides.

-

High-Performance Liquid Chromatography (HPLC): The crude extract was subjected to multiple rounds of reversed-phase HPLC for purification of the active peptides.[1]

Peptide Sequencing

The primary structure of the purified Allatostatin III was determined using automated Edman degradation, a standard method for peptide sequencing at the time.

Biological Activity and Quantitative Data

Following the purification and sequencing of Allatostatin III, its biological activity was confirmed and quantified using a synthetic version of the peptide.

Inhibition of Juvenile Hormone Synthesis

Synthetic Allatostatin III was shown to be a potent inhibitor of juvenile hormone synthesis in the in vitro bioassay using corpora allata from D. punctata. The inhibition was found to be reversible.[1][4]

| Peptide | Concentration (M) for >40% Inhibition | Reference |

| Allatostatin 3 | 7 x 10⁻⁷ | [2][4] |

| Allatostatin 1 | 10⁻⁹ | [2][4] |

| Allatostatin 2 | 10⁻⁸ | [2][4] |

| Allatostatin 4 | 10⁻⁸ | [2][4] |

| Table 1: Comparative inhibitory activity of the initially discovered allatostatins from Diploptera punctata. |

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Conclusion

The discovery of Allatostatin III and its family members was a landmark achievement in insect physiology, providing critical insights into the neuroendocrine regulation of juvenile hormone synthesis. The detailed methodologies and initial quantitative data from the pioneering work of Woodhead and colleagues laid the foundation for decades of subsequent research into the diverse physiological roles of allatostatins and their potential as targets for the development of novel insect control agents. This technical guide serves as a foundational resource for researchers aiming to build upon this historical context in their own investigations into neuropeptide function and drug discovery.

References

- 1. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Unraveling the Mechanism of Action of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: A Review of Currently Available Information

Despite its availability as a research chemical, the specific mechanism of action for the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 remains uncharacterized in publicly available scientific literature. This technical guide addresses the current knowledge gap and provides a framework for potential future investigation.

At present, information regarding the biological activity, molecular targets, and associated signaling pathways of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is not documented in peer-reviewed publications or public databases. The peptide, identified by the CAS number 123338-12-5, is commercially available for research applications.[1] Information provided by suppliers primarily details its chemical synthesis, typically through Solid-Phase Peptide Synthesis (SPPS), and purification methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), but does not allude to any established biological function.[1]

Current Status: A Molecule Without a Known Function

A comprehensive search of scientific databases reveals no published studies investigating the pharmacological or physiological effects of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. Consequently, there is a complete absence of quantitative data, such as binding affinities (Kd, Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for any biological target. Without this foundational data, a detailed technical guide on its mechanism of action cannot be constructed.

A Roadmap for Future Investigation

To elucidate the mechanism of action of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, a systematic series of experiments would be required. The following outlines a potential research workflow for characterizing this peptide.

Experimental Workflow: From Target Identification to Pathway Analysis

A logical progression of experiments would be necessary to identify the peptide's molecular target and unravel its mechanism of action. This workflow would begin with broad screening assays and progressively narrow down to specific cellular and molecular interactions.

Figure 1. A proposed experimental workflow for the systematic investigation of the mechanism of action of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Hypothetical Signaling Pathway Exploration

Should a molecular target, for instance, a G-protein coupled receptor (GPCR), be identified, subsequent studies would focus on delineating the downstream signaling cascade. The following diagram illustrates a generic GPCR signaling pathway that could be investigated.

Figure 2. A hypothetical GPCR signaling pathway that could be activated by a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 upon target identification.

Conclusion

The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 represents a molecule with a defined chemical structure but an undefined biological role. The creation of a comprehensive technical guide on its mechanism of action is contingent upon the generation of primary research data. The experimental framework proposed here offers a structured approach for researchers to undertake the necessary investigations to characterize this peptide's function, which could potentially unveil novel biological activities and therapeutic applications. Until such studies are conducted and published, the mechanism of action of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 remains an open question.

References

Technical Guide on the Putative Biological Function of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in Insects

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of scientific literature and biological databases reveals no specific characterization or identified biological function for the peptide sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in insects. This document, therefore, provides a theoretical framework based on the structural characteristics of the peptide and the known functions of analogous insect neuropeptide families. The methodologies and pathways described are intended to serve as a guide for the potential investigation of this novel peptide.

Introduction to Insect Neuropeptides

Neuropeptides are a diverse class of signaling molecules that regulate a vast array of physiological processes in insects, including growth, development, metabolism, reproduction, and behavior.[1][2][3][4] They are typically synthesized as larger precursor proteins, which are then enzymatically processed to yield one or more bioactive peptides.[5] Many insect neuropeptides feature a C-terminal amide group, a post-translational modification that is often crucial for their biological activity and stability.[5]

The peptide , a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, possesses several features common to insect neuropeptides, including a C-terminal amide and a sequence of hydrophobic and aromatic amino acids. While its specific receptor and function are unknown, we can draw parallels with established neuropeptide families that share some structural motifs.

Potential Functional Analogues and Their Biological Roles

Based on the C-terminal sequence "-Phe-Gly-Leu-NH2", we can speculate on potential relationships with known insect neuropeptide families. The C-terminus is often a key determinant of receptor binding and biological activity.

Allatostatin-A Family

One of the most plausible functional analogues is the Allatostatin-A (AST-A) family of neuropeptides. AST-A peptides are characterized by a conserved C-terminal motif of -Tyr/Phe-Gly-Leu-NH2. The queried peptide's C-terminus, -Phe-Gly-Leu-NH2, is a strong match.

-

Biological Functions: AST-A peptides are primarily known for their role in inhibiting the synthesis of juvenile hormone, a key hormone in insect development and reproduction.[6] They also have a wide range of other functions, including the regulation of feeding behavior, muscle contraction, and digestive enzyme secretion.[4][6]

-

Signaling Pathway: AST-A peptides typically act via G protein-coupled receptors (GPCRs), leading to a decrease in intracellular cyclic AMP (cAMP) levels and/or an increase in intracellular calcium (Ca2+).

Other Potential Analogues

Other insect neuropeptide families share some, albeit weaker, similarities and could provide alternative functional hypotheses:

-

Pyrokinins (PK) / Pheromone Biosynthesis Activating Neuropeptides (PBAN): This family has a conserved C-terminal sequence of -FXPRL-NH2.[7] While the match is not exact, the presence of Phe and Leu at the C-terminus suggests a distant possibility of interaction with PK/PBAN receptors. These peptides are involved in processes like pheromone production, diapause, and muscle contraction.[7]

-

Neuropeptide F (NPF): NPFs are involved in the regulation of feeding, metabolism, and stress responses.[2][8][9] While their C-terminal motifs are generally different, the overall hydrophobic nature of the queried peptide is consistent with many NPFs.

Proposed Signaling Pathway

Given the likely interaction with a GPCR, a hypothetical signaling pathway for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, assuming it functions as an Allatostatin-A analogue, is depicted below.

Caption: Hypothetical GPCR signaling pathway for the peptide.

Quantitative Data Summary (Template)

As no quantitative data exists for this specific peptide, the following table serves as a template for researchers to summarize their findings upon experimental characterization. Data for a known Allatostatin-A from Drosophila melanogaster is included for illustrative purposes.

| Parameter | a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | Drosophila Allatostatin-A (DAR-2) |

| Receptor Binding Affinity (Ki) | TBD | ~5 nM |

| EC50 (Functional Assay) | TBD | ~10 nM |

| Effect on Juvenile Hormone Synthesis (IC50) | TBD | ~25 nM |

| Effect on Gut Motility (% Inhibition) | TBD | ~60% at 1 µM |

TBD: To Be Determined

Recommended Experimental Protocols

To characterize the biological function of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, a systematic experimental approach is required.

Peptide Synthesis

-

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for producing this peptide.[10]

-

Procedure:

-

The C-terminal amino acid (Leucine) is attached to a solid resin support.

-

The subsequent amino acids are added sequentially, with each cycle involving the deprotection of the N-terminus and the coupling of the next Fmoc-protected amino acid.

-

Side chains of reactive amino acids (Serine and Tyrosine) must be protected throughout the synthesis.

-

After the final amino acid is coupled, the peptide is cleaved from the resin, and all protecting groups are removed.

-

The crude peptide is then purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

-

Receptor Identification and Functional Assays

A common approach to identify the receptor for a novel peptide is through reverse pharmacology, where the peptide is screened against a panel of known or orphan GPCRs.

-

Method: Calcium flux assay in a heterologous expression system (e.g., CHO or HEK293 cells).

-

Procedure:

-

Transfect cells with plasmids encoding the candidate insect GPCRs.

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Apply the synthesized peptide to the cells and measure changes in intracellular calcium levels using a fluorescence plate reader.

-

A significant increase in fluorescence upon peptide application indicates a potential ligand-receptor interaction.

-

Perform dose-response experiments to determine the EC50 value.

-

In Vivo/Ex Vivo Functional Assays

Once a receptor is identified, or based on the hypothesized function, various physiological assays can be performed.

-

Juvenile Hormone Synthesis Assay:

-

Dissect corpora allata from adult female insects.

-

Incubate the glands in a medium containing a radiolabeled precursor of juvenile hormone (e.g., [³H]-methionine).

-

Add the synthetic peptide at various concentrations.

-

After incubation, extract the juvenile hormone and quantify the amount of radiolabel incorporated using liquid scintillation counting.

-

-

Gut Motility Assay:

-

Dissect the gut from an insect.

-

Mount the gut in an organ bath containing saline.

-

Record muscle contractions using a force transducer.

-

Apply the peptide to the bath and observe any changes in the frequency or amplitude of contractions.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of a novel insect neuropeptide.

Caption: Experimental workflow for novel peptide characterization.

Conclusion

While the biological function of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in insects remains to be elucidated, its structural similarity to the Allatostatin-A family of neuropeptides provides a strong starting point for investigation. The experimental framework outlined in this guide offers a comprehensive approach to synthesizing this peptide, identifying its cognate receptor, and characterizing its physiological roles. Such studies will not only shed light on the function of this specific peptide but also contribute to our broader understanding of neuropeptidergic signaling in insects, potentially opening new avenues for the development of novel and specific pest management strategies.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Frontiers | Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata [frontiersin.org]

- 3. Insect peptide hormones: a selective review of their physiology and potential application for pest control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of peptide hormones in insect gut physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nEUROSTRESSPEP: Insect Neuropeptides [neurostresspep.eu]

- 6. Frontiers | Peptide Hormones in the Insect Midgut [frontiersin.org]

- 7. Pheromone biosynthesis activating neuropeptide family in insects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. More than two decades of research on insect neuropeptide GPCRs: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Peptide Hormones in Insect Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Aphicidal Activity of Novel Insect Neuropeptide Kinin Receptor Antagonists, Targeting the Ser2 Ligand Position - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Allatostatin III (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2): Sequence Analysis, Motifs, and Functional Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nonapeptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, identified as Allatostatin III (AST-III). Originally isolated from the cockroach Diploptera punctata, this peptide is a member of the Allatostatin-A (AST-A) family of neuropeptides. The primary and most well-documented function of Allatostatin III is the potent inhibition of juvenile hormone (JH) synthesis in insects, a critical process for development and reproduction. This guide details the peptide's sequence analysis, identifies conserved motifs within the AST-A family, presents quantitative bioactivity data, and outlines its mechanism of action through G-protein coupled receptors (GPCRs). Furthermore, detailed experimental protocols for the synthesis, purification, characterization, and functional analysis of Allatostatin III are provided to facilitate further research and potential applications in pest management and drug discovery.

Introduction to Allatostatin III

Allatostatin III is a neuropeptide belonging to the Allatostatin-A (AST-A), or FGLamide, family of peptides. These peptides are characterized by a conserved C-terminal motif of Y/FXFGL-amide.[1][2] First isolated from the brain of the cockroach Diploptera punctata, Allatostatin III is one of 13 identified allatostatins in this species.[3][4] The primary physiological role of Allatostatin III is the inhibition of juvenile hormone biosynthesis by the corpora allata, the endocrine glands responsible for its production in insects.[5][6] This inhibitory action is rapid and reversible.[7] Beyond its namesake function, the broader family of allatostatins are pleiotropic, influencing processes such as gut motility, feeding behavior, and sleep.[2][5]

The sequence of Allatostatin III is a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, and it is often abbreviated as Dippu-AST 3. Its amidated C-terminus is a common feature of many bioactive neuropeptides and is crucial for its biological activity.

Sequence Analysis and Conserved Motifs

The Allatostatin-A family is defined by a high degree of sequence conservation at the C-terminus. An analysis of the 13 allatostatins identified in Diploptera punctata reveals key conserved features.

Table 1: Sequence Alignment of Allatostatins from Diploptera punctata

| Peptide Name | Sequence |

| Allatostatin 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 |

| Allatostatin 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 |

| Allatostatin 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 5 | Ala-Arg-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 6 | Gly-Ala-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 7 | Asp-Arg-Leu-Asn-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 8 | Gly-Gln-Arg-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 9 | Asn-Pro-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 10 | Ser-Pro-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 11 | Gly-Pro-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 12 | Ala-Pro-Tyr-Ser-Phe-Gly-Leu-NH2 |

| Allatostatin 13 | Gln-Gln-Arg-Tyr-Ser-Phe-Gly-Leu-NH2 |

Analysis of Conserved Motifs:

-

C-Terminal Motif: The most prominent conserved feature is the C-terminal pentapeptide sequence Tyr-Xaa-Phe-Gly-Leu-NH2 , where Xaa is a variable amino acid. In the case of Allatostatin III, Xaa is Serine. This motif is critical for receptor binding and biological activity.

-

Aromatic Residues: The presence of Tyrosine (Tyr) and Phenylalanine (Phe) at positions -4 and -2 relative to the C-terminal Leucine is highly conserved and likely plays a key role in receptor interaction through aromatic stacking or hydrophobic interactions.

-

Glycine Hinge: The Glycine (Gly) residue at position -1 provides conformational flexibility, which may be important for the peptide's adoption of an active conformation upon receptor binding.

-

N-Terminal Variability: The N-terminal region of the allatostatins is highly variable in both length and amino acid composition. This variability is thought to contribute to the different potencies and efficacies observed among the family members, potentially allowing for differential receptor interactions or susceptibility to degradation by aminopeptidases.

Quantitative Bioactivity Data

The biological activity of the allatostatins from D. punctata has been quantified in terms of their ability to inhibit juvenile hormone synthesis. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values.

Table 2: Bioactivity of Diploptera punctata Allatostatins in Juvenile Hormone Synthesis Inhibition [3]

| Peptide | IC50 (nM) | ED50 (nM) |

| Dippu-AST 1 | - | 107 |

| Dippu-AST 2 | - | 0.014 |

| Dippu-AST 3 (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) | - | 7 x 10-7 M (700 nM) |

| Dippu-AST 4 | - | 10-8 M (10 nM) |

| Dippu-AST 5 | - | - |

| Dippu-AST 6 | - | - |

| Dippu-AST 7 | - | - |

| Dippu-AST 8 | - | - |

| Dippu-AST 9 | - | - |

| Dippu-AST 10 | - | - |

| Dippu-AST 11 | - | - |

| Dippu-AST 12 | - | - |

| Dippu-AST 13 | - | - |

Note: A direct IC50 value for Allatostatin III was not explicitly stated in the primary literature found, but a dose-response was established. The original paper reported inhibition of >40% at 7 x 10-7 M.[7]

Signaling Pathway and Mechanism of Action

Allatostatin-A peptides, including Allatostatin III, exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs).[8] These receptors are homologous to the mammalian galanin and somatostatin receptors.[9]

Mechanism of Action:

-

Receptor Binding: Allatostatin III binds to its specific GPCR on the surface of corpora allata cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein, typically of the Gαi/o subtype.[10]

-

Inhibition of Adenylate Cyclase: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylate cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately resulting in the inhibition of key enzymes involved in the juvenile hormone biosynthetic pathway.

-

Calcium Mobilization: There is also evidence that Allatostatin-A receptor activation can lead to an increase in intracellular calcium (Ca²⁺), potentially through the action of the Gβγ subunit on phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This increase in intracellular Ca²⁺ can also contribute to the regulation of cellular processes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional analysis of Allatostatin III.

Solid-Phase Peptide Synthesis (SPPS) of Allatostatin III

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Loading:

-

Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Dissolve Fmoc-Leu-OH (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF, DCM, and Methanol and dry.

-

-

Peptide Chain Elongation:

-

Repeat the following cycle for each subsequent amino acid in the sequence (Gly, Phe, Ser, Tyr, Leu, Ser, Gly, Gly):

-

Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash with DMF.

-

Coupling: Add the next activated Fmoc-amino acid (3 eq) with HBTU/HOBt/DIPEA in DMF and react for 2 hours. Wash with DMF.

-

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude Allatostatin III in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak that represents the full-length peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Allatostatin III as a white powder.

Mass Spectrometry Analysis

Materials:

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

Appropriate matrix (for MALDI) or solvent system (for ESI)

Procedure:

-

Sample Preparation: Prepare the purified peptide sample according to the instrument's requirements.

-

Data Acquisition: Acquire the mass spectrum of the peptide.

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (C₄₂H₆₂N₁₀O₁₂, MW: 899.01 g/mol ) to confirm its identity.

In Vitro Bioassay for Inhibition of Juvenile Hormone Synthesis

Materials:

-

Corpora allata (CA) from Diploptera punctata

-

Incubation medium (e.g., TC-199)

-

[³H]-methionine

-

Synthetic Allatostatin III

-

Scintillation counter and fluid

Procedure:

-

Gland Dissection: Dissect corpora allata from virgin female D. punctata.

-

Pre-incubation: Pre-incubate the glands in medium for 3 hours to establish a baseline rate of JH synthesis.

-

Treatment: Transfer the glands to a fresh medium containing a range of concentrations of synthetic Allatostatin III and [³H]-methionine. Incubate for another 3 hours.

-

Hormone Extraction: Extract the radiolabeled juvenile hormone from the medium using an organic solvent (e.g., hexane).

-

Quantification: Quantify the amount of radiolabeled JH synthesized by liquid scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of JH synthesis for each concentration of Allatostatin III compared to a control without the peptide. Plot a dose-response curve to determine the IC50 or ED50 value.[7]

Receptor Activation Assay (Calcium Mobilization)

Materials:

-

HEK293 cells transiently or stably expressing the Allatostatin-A receptor

-

Fluo-4 AM or other calcium indicator dye

-

Assay buffer (e.g., HBSS)

-

Synthetic Allatostatin III

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding the Allatostatin-A receptor.

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Ligand Addition: Add varying concentrations of Allatostatin III to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the Allatostatin III concentration to generate a dose-response curve and determine the EC50 value.[11]

Conclusion

Allatostatin III (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) is a well-characterized insect neuropeptide with a primary role in the inhibition of juvenile hormone synthesis. Its conserved C-terminal motif is essential for its biological activity, which is mediated through a GPCR signaling pathway involving the modulation of intracellular cAMP and calcium levels. The detailed sequence analysis, quantitative bioactivity data, and comprehensive experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of entomology, neurobiology, and pharmacology. Further investigation into the structure-activity relationships of Allatostatin III and the development of potent and selective analogs could lead to novel strategies for insect pest management and provide valuable tools for studying GPCR signaling.

References

- 1. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Allatostatin - Wikipedia [en.wikipedia.org]

- 6. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Insect neuropeptide - Wikipedia [en.wikipedia.org]

- 9. embopress.org [embopress.org]

- 10. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Honey Bee Allatostatins Target Galanin/Somatostatin-Like Receptors and Modulate Learning: A Conserved Function? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characteristics of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The document outlines key molecular attributes, predicted physicochemical parameters, and detailed experimental protocols for their empirical determination. This information is intended to support researchers and professionals in the fields of drug discovery and development in understanding the fundamental properties of this peptide for further investigation and application.

Introduction

The peptide with the sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a nine-residue amidated peptide. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, assessing its potential as a therapeutic agent, and developing appropriate analytical and formulation strategies. This guide details its molecular composition and provides calculated estimations for key parameters such as molecular weight, isoelectric point, and solubility. Furthermore, it furnishes detailed experimental methodologies for the characterization of these and other properties like stability and purity.

Physicochemical Characteristics

The physicochemical properties of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 are summarized in the table below. The values for isoelectric point, solubility, and stability are estimations based on its amino acid sequence, while the molecular weight and formula are calculated.

| Property | Value | Method |

| Molecular Formula | C45H61N9O11 | Calculation |

| Molecular Weight | 899.0 g/mol | Calculation[1] |

| Isoelectric Point (pI) | ~5.66 | Calculation |

| Solubility | Predicted to be soluble in aqueous solutions | Estimation based on amino acid composition |

| Stability | Susceptible to enzymatic degradation | General peptide characteristic |

| CAS Number | 123338-12-5 | Database Reference[1] |

Experimental Protocols

The following sections detail the experimental protocols for the determination of the key physicochemical characteristics of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a fundamental technique for the accurate determination of the molecular weight of peptides.

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

-

ESI-TOF Analysis:

-

Infuse the peptide solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 200-2000.

-

Deconvolute the resulting multi-charged ion series to determine the monoisotopic molecular weight.

-

-

MALDI-TOF Analysis:

-

Mix the peptide solution 1:1 with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

-

Acquire mass spectra in the positive ion mode. The singly charged ion [M+H]+ will correspond to the molecular weight of the peptide.

-

Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)

cIEF is a high-resolution technique used to determine the isoelectric point (pI) of peptides and proteins.

Protocol:

-

Sample Preparation: Dissolve the peptide in a solution containing carrier ampholytes of a broad pH range (e.g., pH 3-10) and pI markers.

-

Instrumentation: Use a capillary electrophoresis instrument equipped with a UV detector.

-

Focusing:

-

Fill a coated capillary with the sample mixture.

-

Apply a high voltage to create a pH gradient within the capillary. The peptide will migrate until it reaches the pH where its net charge is zero (its pI).

-

-

Mobilization and Detection:

-

After focusing, mobilize the focused zones towards the detector by applying pressure or a chemical mobilizer.

-

Detect the peptide and pI markers by UV absorbance at 280 nm.

-

-

pI Calculation: Create a calibration curve by plotting the migration times of the pI markers against their known pI values. Use this curve to determine the pI of the target peptide from its migration time.

Assessment of Solubility

The solubility of the peptide can be assessed through a systematic approach using different solvents.

Protocol:

-

Initial Screening:

-

Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

-

Add a defined volume of deionized water (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.

-

Vortex the sample for 1-2 minutes and visually inspect for complete dissolution.

-

-

pH Adjustment for Charged Peptides:

-

Based on the calculated pI of ~5.66, the peptide is slightly acidic. If it does not dissolve in water, try a slightly basic buffer (e.g., 10 mM ammonium bicarbonate, pH 8.0).

-

Alternatively, for basic peptides, a slightly acidic solvent (e.g., 10% acetic acid) can be used.[2]

-

-

Use of Organic Solvents:

-

If the peptide remains insoluble, it may have hydrophobic characteristics. Attempt to dissolve it in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN).

-

Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration, observing for any precipitation.

-

-

Quantification: After achieving a clear solution, the peptide concentration should be accurately determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (due to the tyrosine residue) or by a colorimetric peptide assay (e.g., bicinchoninic acid assay).

Evaluation of Stability

Peptide stability can be assessed in various biological matrices and under different storage conditions.

Protocol:

-

Matrix Selection: Choose relevant biological matrices such as human plasma, serum, or a specific buffer solution.

-

Incubation:

-

Dissolve the peptide in the chosen matrix to a final concentration of 1 mg/mL.

-

Incubate the samples at a physiologically relevant temperature, such as 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

-

Sample Quenching and Processing:

-

To stop enzymatic degradation, immediately quench the reaction by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Analyze the supernatant from the processed samples using RP-HPLC.

-

Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.

-

Monitor the disappearance of the parent peptide peak over time by integrating the peak area at each time point.

-

-

Half-Life Calculation: Plot the percentage of the remaining peptide against time and calculate the half-life (t1/2) of the peptide in the specific matrix.

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of synthetic peptides.

Protocol:

-

Sample Preparation: Dissolve the peptide in the mobile phase A (see below) to a concentration of 1 mg/mL.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Data Analysis: The purity of the peptide is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling

While no specific biological activity has been definitively ascribed to a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in the searched literature, its sequence bears some resemblance to C-terminal fragments of neuropeptides, such as Substance P. Substance P has a C-terminal sequence of -Phe-Phe-Gly-Leu-Met-NH2 and is involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[3] It exerts its effects through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).

The potential interaction of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 with the NK1 receptor or other GPCRs could lead to the activation of downstream signaling pathways. A generalized GPCR signaling cascade is depicted below.

References

Homologous Peptides of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in Other Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 represents a novel sequence for which homologous peptides in other species are of significant interest for comparative biology and potential therapeutic applications. While direct homologs of this specific nonapeptide have not been extensively documented, this guide explores analogous and potentially homologous peptides, primarily focusing on the well-characterized Mytilus Inhibitory Peptides (MIPs) and their relatives found in various molluscan species. These peptides share structural motifs and functional roles as inhibitory neuromodulators, making them relevant for understanding the potential biological context of the query peptide.

This technical guide provides a comprehensive overview of these homologous peptides, including their sequences, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for their identification, synthesis, and functional characterization are also presented to facilitate further research in this area.

Homologous and Analogous Peptides in Mollusks

Mytilus Inhibitory Peptides (MIPs) were first isolated from the pedal ganglia of the blue mussel, Mytilus edulis. These peptides are known to inhibit the contraction of various muscles. Subsequently, a range of MIP-related peptides (MIP-RPs) and other structurally similar peptides have been identified in other mollusks, including species of Aplysia and Achatina.

Data Presentation: Comparative Analysis of MIPs and Homologous Peptides

The following table summarizes the sequences of known MIPs and their homologous peptides identified in various molluscan species. While quantitative data such as EC50 and binding affinities are not available for all peptides, the available information is included to provide a basis for comparison.

| Peptide Name | Sequence | Species | Known Function | EC50/IC50 |

| MIP I | H-Gly-Ser-Pro-Met-Phe-Val-NH2 | Mytilus edulis | Inhibition of anterior byssus retractor muscle (ABRM) contraction.[1] | Not Reported |

| MIP II | H-Gly-Ala-Pro-Met-Phe-Val-NH2 | Mytilus edulis | Inhibition of ABRM contraction.[1] | Not Reported |

| AMRP-1 | GSLFRF-NH2 | Aplysia kurodai | Inhibition of anterior aorta contraction. | ~10⁻⁹ to 10⁻⁸ M[2] |

| AMRP-2 | SSLFRF-NH2 | Aplysia kurodai | Inhibition of anterior aorta contraction. | ~10⁻⁹ to 10⁻⁸ M[2] |

| Achatina MIP-1 | H-Gly-Ser-Pro-Tyr-Phe-Val-NH2 | Achatina fulica | Inhibition of muscle contraction. | Not Reported |

| Achatina MIP-2 | H-Ala-Ser-Pro-Tyr-Phe-Val-NH2 | Achatina fulica | Inhibition of muscle contraction. | Not Reported |

| Lottia gigantea MIP-like | Various predicted sequences | Lottia gigantea | Putative inhibitory neuromodulators. | Not Reported |

| Crassostrea gigas MIP-like | Various predicted sequences | Crassostrea gigas | Putative inhibitory neuromodulators. | Not Reported |

Signaling Pathways

Molluscan inhibitory neuropeptides, including MIPs and their homologs, are known to exert their effects through G-protein coupled receptors (GPCRs). The binding of these peptides to their cognate receptors on target cells, such as muscle cells or neurons, initiates an intracellular signaling cascade that ultimately leads to an inhibitory physiological response, such as muscle relaxation or hyperpolarization of a neuron.

Based on the inhibitory nature of these peptides, it is highly probable that they couple to G-proteins of the Gi/o family. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can lead to the closure of ion channels and a decrease in protein kinase A (PKA) activity, contributing to the inhibitory effect.

Caption: Proposed signaling pathway for molluscan inhibitory neuropeptides.

Experimental Protocols

Identification of Homologous Peptides

The identification of novel homologous peptides from biological tissues is a multi-step process that combines classical biochemical techniques with modern analytical methods.

Workflow for Peptide Identification:

References

- 1. Octopus, which owns the most advanced brain in invertebrates, has two members of vasopressin/oxytocin superfamily as in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and functional diversities of the Aplysia Mytilus inhibitory peptide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Research Potential of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: A Technical Guide for Drug Discovery and Development

For Immediate Release

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the potential research applications and investigational methodologies for the novel synthetic nonapeptide, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. While this specific peptide is not extensively characterized in existing literature, its unique amino acid sequence suggests a range of potential biological activities that warrant further investigation. This document outlines a strategic approach to elucidating its function and therapeutic potential.

The peptide with the sequence H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a synthetic molecule, identified by the CAS Number 123338-12-5.[1][2][3] Its molecular weight is approximately 899 g/mol .[1] As a synthetic peptide, it is produced in the laboratory for research purposes.[1]

Physicochemical Properties and Synthetic Approaches

Based on its amino acid composition, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 possesses both hydrophobic (Leu, Tyr, Phe) and polar, uncharged (Ser, Gly) residues.[4][5] The presence of aromatic residues (Tyr, Phe) and a C-terminal amide group suggests potential for specific receptor interactions and increased stability against carboxypeptidases.

Synthesis and Purification

The synthesis of this peptide is typically achieved through standard solid-phase peptide synthesis (SPPS).[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a resin support. Following assembly, the peptide is cleaved from the resin and purified, commonly using reversed-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity for biological assays.[1]

Potential Research Applications

Given the diverse roles of peptides in biological systems, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 could be investigated for a variety of applications:

-

Antimicrobial Research: Many peptides with alternating hydrophobic and cationic residues exhibit antimicrobial properties.[6][7] This peptide could be screened against a panel of pathogenic bacteria and fungi.

-

Neuroactive Potential: The sequence bears some resemblance to C-terminal fragments of neuropeptides like Substance P, which are involved in pain transmission and inflammation.[8] Its ability to interact with neurokinin or other G protein-coupled receptors (GPCRs) could be a fruitful area of investigation.

-

Metabolic Disease Research: Peptides are key regulators of metabolism.[9][10] The potential for this peptide to influence pathways related to glucose metabolism or appetite regulation could be explored, particularly its interaction with receptors for hormones like GLP-1 or GIP.[9][10]

-

Oncology Research: Certain peptides can interfere with cancer cell proliferation, signaling, or angiogenesis. The effects of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 on various cancer cell lines could be assessed.

Experimental Protocols for Functional Characterization

A systematic approach is required to determine the biological activity of this novel peptide. The following are key experimental methodologies that can be employed.

Initial In Vitro Screening for Biological Activity

A tiered approach to screening will efficiently identify the most promising therapeutic areas.

1. Cytotoxicity Assays:

-

Objective: To determine the concentration range at which the peptide is non-toxic to mammalian cells.

-

Methodology:

-

Cell Lines: A panel of representative cell lines (e.g., HEK293 for human embryonic kidney, HaCaT for keratinocytes, and a cancer cell line like HeLa or A549).

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ viability assays.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the peptide (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

-

Add the viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability relative to an untreated control.

-

-

2. Antimicrobial Susceptibility Testing:

-

Objective: To assess the peptide's ability to inhibit the growth of or kill microorganisms.

-

Methodology:

-

Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Cryptococcus neoformans).[6]

-

Assay: Broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure:

-

Prepare a two-fold serial dilution of the peptide in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate at the appropriate temperature and duration for the specific microbe.

-

The MIC is the lowest concentration of the peptide that visibly inhibits microbial growth.

-

-

Receptor Binding and Signaling Pathway Analysis

Should the initial screening suggest a specific biological effect, the next step is to identify the molecular target, likely a cell surface receptor.

1. Receptor Binding Assays:

-

Objective: To determine if the peptide binds to a specific receptor.

-

Methodology:

-

Technique: Radioligand binding assay or a fluorescence-based competition assay.

-

Procedure (Competition Assay):

-

Utilize cells known to express a target receptor (e.g., a GPCR).

-

Incubate the cells with a known fluorescently-labeled ligand for the receptor in the presence of increasing concentrations of the unlabeled test peptide.

-

Measure the displacement of the fluorescent ligand using techniques like flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates competitive binding.

-

-

2. Second Messenger Assays:

-

Objective: To determine the downstream signaling pathway activated by peptide-receptor binding.

-

Methodology:

-

Assays: cAMP (cyclic adenosine monophosphate) assays for Gs or Gi coupled GPCRs; Calcium flux assays for Gq coupled GPCRs.

-

Procedure (cAMP Assay):

-

Treat cells expressing the target receptor with the peptide at various concentrations.

-

Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.

-

-

Quantitative Data Summary

The following tables represent hypothetical data that would be generated from the aforementioned experiments to characterize the peptide's activity.

Table 1: In Vitro Cytotoxicity of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HEK293 | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 62.5 | |

| HaCaT | 24 | > 100 |

| 48 | > 100 | |

| 72 | 91.8 | |

| HeLa | 24 | 78.4 |

| 48 | 55.1 | |

| 72 | 32.9 |

Table 2: Antimicrobial Activity of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 16 |

| Escherichia coli ATCC 25922 | 64 |

| Pseudomonas aeruginosa ATCC 27853 | 128 |

| Candida albicans ATCC 90028 | 32 |

Table 3: Receptor Binding Affinity and Signaling Potency

| Receptor Target | Binding Affinity (Ki, nM) | Signaling Potency (EC50, nM) |

| Neurokinin 1 Receptor (NK1R) | 125.6 | 88.3 (Calcium Flux) |

| GLP-1 Receptor | > 10,000 | > 10,000 (cAMP) |

| CXCR4 | 850.2 | 620.5 (cAMP Inhibition) |

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are essential for conceptualizing the experimental logic and potential mechanisms of action.

Caption: A streamlined workflow for the characterization of a novel synthetic peptide.

Caption: A hypothetical Gq-coupled signaling pathway for the peptide.

Conclusion

The synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 represents a novel chemical entity with unexplored biological potential. This guide provides a comprehensive framework for its systematic investigation, from initial synthesis and screening to detailed mechanistic studies. By employing the outlined experimental protocols and conceptual workflows, researchers can effectively elucidate the peptide's function and pave the way for potential therapeutic applications in diverse fields such as infectious diseases, neurology, and metabolic disorders. The structured approach presented here is intended to accelerate the discovery process and maximize the translational potential of this and other novel synthetic peptides.

References

- 1. H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 123338-12-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 123209-96-1|H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2|BLD Pharm [bldpharm.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 6. The Antimicrobial Peptide MK58911-NH2 Acts on Planktonic, Biofilm, and Intramacrophage Cells of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptideweb.com [peptideweb.com]

- 8. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 10. NH2-terminally modified gastric inhibitory polypeptide exhibits amino-peptidase resistance and enhanced antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Allatostatin III (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) in the Inhibition of Juvenile Hormone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide Allatostatin III and its role in the inhibition of juvenile hormone (JH) synthesis in insects, with a particular focus on the model organism, the cockroach Diploptera punctata. Allatostatins are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, including development, reproduction, and feeding.[1] This document details the structure and biological activity of Allatostatin III, presents quantitative data on its inhibitory effects, outlines the experimental protocols for assessing its activity, and describes its signaling pathway. This guide is intended for researchers in the fields of insect physiology, neurobiology, and pest management, as well as for professionals involved in the development of novel insecticides.

Introduction to Allatostatin III

Allatostatin III is a member of the Allatostatin-A (AST-A) family of neuropeptides, first isolated from the cockroach Diploptera punctata.[2] These peptides are characterized by a conserved C-terminal sequence of Tyr/Phe-Xaa-Phe-Gly-Leu-NH2. The specific amino acid sequence for Allatostatin III is Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[2] The "a-" prefix in the user's query is likely a typo, as the standard nomenclature for this peptide does not include it. Allatostatins are known to be potent inhibitors of juvenile hormone biosynthesis in the corpora allata (CA), the endocrine glands responsible for JH production.[1] The inhibition of JH synthesis is a critical regulatory point in the insect life cycle, making allatostatins and their receptors promising targets for the development of novel and specific insect control agents.[3]

Quantitative Analysis of Allatostatin III Inhibitory Activity

The inhibitory effect of Allatostatin III on juvenile hormone synthesis has been quantified using in vitro radiochemical assays. These assays measure the rate of JH biosynthesis by isolated corpora allata in the presence of varying concentrations of the peptide.

Table 1: Inhibitory Activity of Diploptera punctata Allatostatins on Juvenile Hormone Synthesis

| Allatostatin Peptide | Concentration for >40% Inhibition | Reference |

| Allatostatin 1 | 10⁻⁹ M | [2] |

| Allatostatin 2 | 10⁻⁸ M | [2] |

| Allatostatin 3 | 7 x 10⁻⁷ M | [2] |

| Allatostatin 4 | 10⁻⁸ M | [2] |

Experimental Protocols

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis Inhibition

This protocol is a standard method for quantifying the rate of JH synthesis by the corpora allata and assessing the inhibitory effects of allatostatins.[5]

Objective: To measure the dose-dependent inhibition of JH synthesis by Allatostatin III in isolated corpora allata of Diploptera punctata.

Materials:

-

Adult female Diploptera punctata (virgin females are often used for high basal JH synthesis rates)

-

Dissecting microscope and tools

-

TC-199 medium (or a similar insect cell culture medium)

-

L-[methyl-³H]methionine (radiolabeled precursor)

-

Synthetic Allatostatin III

-

Isooctane (or other suitable organic solvent)

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Dissection and Gland Incubation:

-

Dissect the corpora allata (CA) from adult female cockroaches under sterile conditions in TC-199 medium.

-

Transfer individual pairs of CA to separate tubes containing 100 µL of fresh TC-199 medium.

-

Pre-incubate the glands for 1-2 hours to allow them to stabilize.

-

-

Inhibition Assay:

-

Prepare serial dilutions of Allatostatin III in TC-199 medium to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

-

Replace the pre-incubation medium with the medium containing the different concentrations of Allatostatin III. Include a control group with no peptide.

-

Add L-[methyl-³H]methionine to each tube to a final concentration of ~5 µM.

-

Incubate the glands for 3 hours at an appropriate temperature (e.g., 28°C).

-

-

Extraction of Juvenile Hormone:

-

Terminate the incubation by adding 500 µL of isooctane to each tube.

-

Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper organic phase to a new tube.

-

-

Quantification:

-

Spot the isooctane extract onto a silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 3:1) to separate JH from other lipids.

-

Scrape the silica corresponding to the JH band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of JH synthesis as disintegrations per minute (DPM) per hour per pair of glands.

-

Plot the percentage of inhibition of JH synthesis against the concentration of Allatostatin III to generate a dose-response curve and determine the IC50 value.

-

Signaling Pathway of Allatostatin-A

Allatostatin-A peptides, including Allatostatin III, exert their inhibitory effect on juvenile hormone synthesis by binding to specific G protein-coupled receptors (GPCRs) on the surface of corpora allata cells.[1] The binding of the allatostatin ligand to its receptor initiates an intracellular signaling cascade that ultimately leads to a reduction in the activity of key enzymes in the JH biosynthetic pathway.

Recent studies in Diploptera punctata have shown that the allatostatin receptor can couple to both Gαq and Gαs protein pathways, leading to elevated levels of intracellular Ca²⁺ and cAMP.[6] This suggests a complex and multifaceted regulation of JH synthesis.

Figure 1. Proposed signaling pathway for Allatostatin-A in the inhibition of juvenile hormone synthesis.

Experimental Workflow

The investigation of the role of Allatostatin III in juvenile hormone inhibition typically follows a multi-step experimental workflow, from peptide identification to in vivo functional analysis.

Figure 2. Experimental workflow for investigating Allatostatin III's role in JH inhibition.

Conclusion

Allatostatin III is a potent inhibitor of juvenile hormone synthesis in Diploptera punctata. Its mechanism of action through a G protein-coupled receptor presents a highly specific target for the development of novel insect growth regulators. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the physiological roles of allatostatins and for the exploration of their potential in pest management strategies. Future research should focus on obtaining a precise IC50 value for Allatostatin III, further elucidating the downstream components of its signaling pathway, and exploring the in vivo effects of manipulating this pathway.

References

- 1. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Characterization of the Juvenile Hormone Pathway in the Viviparous Cockroach, Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of allatostatins in the regulation of juvenile hormone biosynthesis in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the manual solid-phase synthesis of the nonapeptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The synthesis is performed on a Rink Amide resin using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This document outlines the complete workflow, from resin preparation and amino acid coupling to cleavage, purification, and characterization of the final peptide amide. The protocols provided herein are intended to serve as a comprehensive guide for researchers engaged in peptide synthesis for various applications, including drug discovery and development.

Introduction

The peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a custom sequence with potential applications in various fields of biomedical research. Its synthesis via solid-phase peptide synthesis (SPPS) offers a robust and efficient method for obtaining high-purity material. The Fmoc/tBu strategy is employed due to its mild deprotection conditions, which are compatible with a wide range of amino acid functionalities. This application note details the synthesis on a Rink Amide resin, which directly yields the C-terminal amide upon cleavage.

Materials and Methods

Materials

-

Fmoc-Rink Amide resin (0.5-0.8 mmol/g substitution)

-

Fmoc-amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), HPLC-grade acetonitrile, HPLC-grade water

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Precipitation solvent: Cold diethyl ether

-

HPLC columns: Preparative and analytical C18 columns

-

Kaiser test kit

Equipment

-